Cas no 642-05-7 (Alloimperatorin)

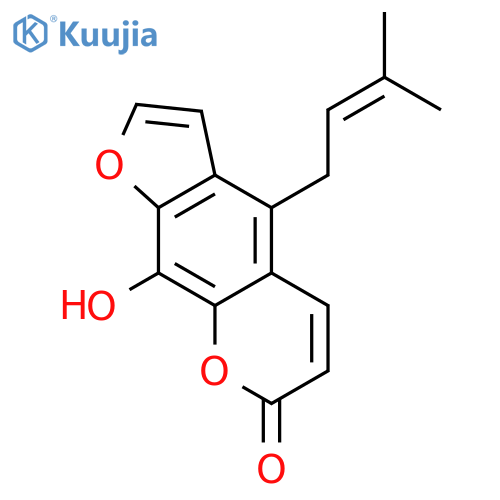

Alloimperatorin structure

商品名:Alloimperatorin

CAS番号:642-05-7

MF:C16H4O4

メガワット:260.20056438446

CID:509836

Alloimperatorin 化学的及び物理的性質

名前と識別子

-

- 7H-Furo[3,2-g][1]benzopyran-7-one,9-hydroxy-4-(3-methyl-2-buten-1-yl)-

- 9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one

- 8-Hydroxy-5-isopentyl-6,7:4',5'-furocumarin

- Prangenidin

- Alloimperatorin

- NSC 301051

- 9-Hydroxy-4-(3-methyl-2-buten-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one

- allo-imperatorin

- KDXVVZMYSLWJMA-UHFFFAOYSA-N

- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-hydroxy-4-(3-methyl-2-butenyl)-

- 3043NX3603

- 9-hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-(3-methyl-2-butenyl)-

- STK691969

- NSC301051

- 9085AF

- 9

-

- インチ: 1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3

- InChIKey: KDXVVZMYSLWJMA-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C2=C1C(=C1C(C([H])=C([H])C(=O)O1)=C2C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 270.089209g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 2

- どういたいしつりょう: 270.089209g/mol

- 単一同位体質量: 270.089209g/mol

- 水素結合トポロジー分子極性表面積: 59.7Ų

- 重原子数: 20

- 複雑さ: 449

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 270.28

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.298

- ゆうかいてん: 224-225 ºC

- ふってん: 476.1°C at 760 mmHg

- フラッシュポイント: 241.8°C

- 屈折率: 1.641

- PSA: 63.58000

- LogP: 3.75350

Alloimperatorin セキュリティ情報

Alloimperatorin 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Alloimperatorin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N2623-1mg |

Alloimperatorin |

642-05-7 | 99.36% | 1mg |

¥700 | 2024-04-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1369-50 mg |

Alloimperatorin |

642-05-7 | 99.43% | 50mg |

¥8165.00 | 2022-03-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54830-5mg |

Alloimperatorin |

642-05-7 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1369-10 mg |

Alloimperatorin |

642-05-7 | 99.43% | 10mg |

¥2987.00 | 2022-03-01 | |

| TRC | A546375-10mg |

Alloimperatorin |

642-05-7 | 10mg |

$ 1642.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1236725-5mg |

ALLOIMPERATORIN |

642-05-7 | 98% | 5mg |

$435 | 2023-09-04 | |

| MedChemExpress | HY-N2623-20mg |

Alloimperatorin |

642-05-7 | 99.36% | 20mg |

¥5710 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1236725-10mg |

ALLOIMPERATORIN |

642-05-7 | 98% | 10mg |

$660 | 2023-09-04 | |

| TargetMol Chemicals | TN1369-5 mg |

Alloimperatorin |

642-05-7 | 99.43% | 5mg |

¥ 1,670 | 2023-07-11 | |

| TargetMol Chemicals | TN1369-5mg |

Alloimperatorin |

642-05-7 | 99.43% | 5mg |

¥ 1390 | 2024-07-20 |

Alloimperatorin 関連文献

-

L. J. Haynes Q. Rev. Chem. Soc. 1948 2 46

-

2. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1995 12 477

-

Shamprasad Varija Raghu,Suresh Rao,Venkataramana Kini,Avinash Kundadka Kudva,Thomas George,Manjeshwar Shrinath Baliga Food Funct. 2023 14 1290

推奨される供給者

Amadis Chemical Company Limited

(CAS:642-05-7)Alloimperatorin

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):166.0/248.0/421.0